N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide
Description
N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with a carboxamide group, a chloropyridinylmethyl group, and a fluorophenoxy group
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-16-5-4-12(9-20-16)10-21-17(23)22-7-6-15(11-22)24-14-3-1-2-13(19)8-14/h1-5,8-9,15H,6-7,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLOKIDIIDSUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC(=CC=C2)F)C(=O)NCC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Introduction of the Chloropyridinylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a chloropyridinylmethyl halide under basic conditions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group on the pyrrolidine ring.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the pyrrolidine ring with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl and fluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]-3-(3-chlorophenoxy)pyrrolidine-1-carboxamide
- N-[(6-chloropyridin-3-yl)methyl]-3-(3-bromophenoxy)pyrrolidine-1-carboxamide
- N-[(6-chloropyridin-3-yl)methyl]-3-(3-methylphenoxy)pyrrolidine-1-carboxamide
Uniqueness
N-[(6-chloropyridin-3-yl)methyl]-3-(3-fluorophenoxy)pyrrolidine-1-carboxamide is unique due to the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties compared to other halogenated or alkylated derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
